1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-fluorophenyl group and a 4-morpholinophenylamino group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced to the pyrrolidine-2,5-dione core.
Attachment of the 4-Morpholinophenylamino Group: This can be accomplished through an amination reaction, where the morpholinophenyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorine and bromine analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQRMTZJCXIMPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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